molecular formula C21H18ClNO5S B11479005 7-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

7-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B11479005
M. Wt: 431.9 g/mol
InChI Key: MIPVRECEPDRVJG-UHFFFAOYSA-N
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Description

7-{[(7-CHLOROQUINOLIN-4-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that features a quinoline moiety linked to a benzofuran structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(7-CHLOROQUINOLIN-4-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multiple steps. One common method includes the amination of 4,7-dichloroquinoline with o-phenylenediamine, followed by the reaction with thiosemicarbazide and 3-amino-1,2,4-triazole . The resulting intermediate is then treated with various carbonyl compounds under reflux conditions in an ultrasonic bath .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of ultrasonic irradiation and click chemistry techniques has been explored for the efficient synthesis of similar quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

7-{[(7-CHLOROQUINOLIN-4-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of 7-{[(7-CHLOROQUINOLIN-4-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. In antimalarial applications, it is believed to interfere with the parasite’s metabolic pathways, while in anticancer applications, it may inhibit cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{[(7-CHLOROQUINOLIN-4-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE lies in its combined quinoline and benzofuran moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a multifunctional agent in medicinal chemistry .

Properties

Molecular Formula

C21H18ClNO5S

Molecular Weight

431.9 g/mol

IUPAC Name

7-[(7-chloroquinolin-4-yl)sulfanylmethyl]-4,5,6-trimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C21H18ClNO5S/c1-25-18-13-9-28-21(24)17(13)14(19(26-2)20(18)27-3)10-29-16-6-7-23-15-8-11(22)4-5-12(15)16/h4-8H,9-10H2,1-3H3

InChI Key

MIPVRECEPDRVJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1COC2=O)CSC3=C4C=CC(=CC4=NC=C3)Cl)OC)OC

Origin of Product

United States

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